2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
The compound “2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic moieties, including a 1,2,4-triazole and a 1,3,4-thiadiazole . These moieties are known to exhibit a wide range of biological activities, such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several heterocyclic rings and functional groups. The 1,2,4-triazole and 1,3,4-thiadiazole rings are key structural features. The presence of these rings, along with the various substituents, likely contributes to the compound’s biological activity .Future Directions
Given the wide range of biological activities exhibited by compounds containing 1,2,4-triazole and 1,3,4-thiadiazole moieties, there is significant interest in further exploring the therapeutic potential of these compounds. Future research could involve the synthesis of new derivatives, evaluation of their biological activity, and detailed investigation of their mechanisms of action .
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-8-16-18-12(23-8)15-10(21)7-22-13-19-17-11(20(13)2)9-3-5-14-6-4-9/h3-6H,7H2,1-2H3,(H,15,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSITZOYWLPRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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